N-thiophen-2-ylpyridine-3-carboxamide
Description
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
N-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c13-10(8-3-1-5-11-7-8)12-9-4-2-6-14-9/h1-7H,(H,12,13) |
InChI Key |
IUPJMFUIKHKWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Classical Amide Coupling via Acyl Chloride Intermediates
The most widely reported method involves the reaction of pyridine-3-carbonyl chloride with 2-aminothiophene under Schotten-Baumann conditions. This approach leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Synthesis of Pyridine-3-carbonyl Chloride
Pyridine-3-carboxylic acid is treated with oxalyl chloride (2.5–3.0 eq) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by a drop of dimethylformamide (DMF). The reaction is stirred for 4–6 hours, followed by solvent evaporation to yield pyridine-3-carbonyl chloride as a pale-yellow solid (85–92% purity).
Coupling with 2-Aminothiophene
2-Aminothiophene (1.1 eq) is dissolved in DCM with triethylamine (TEA, 2.0 eq) as a base. Pyridine-3-carbonyl chloride (1.0 eq) in DCM is added dropwise at 0°C. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup (1N HCl, NaHCO₃, brine) and column chromatography (hexane/ethyl acetate, 3:1). Typical yields range from 68–78% .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Solvent System | Dichloromethane | |
| Base | Triethylamine | |
| Yield | 68–78% |
HATU-Mediated Coupling for Enhanced Efficiency
For substrates sensitive to acidic conditions, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is employed to activate the carboxylic acid.
Direct Activation of Pyridine-3-carboxylic Acid
Pyridine-3-carboxylic acid (1.0 eq), 2-aminothiophene (1.2 eq), and HATU (1.5 eq) are combined in DMF. N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is added, and the reaction is stirred at 25°C for 6–8 hours. Purification via reverse-phase HPLC affords the product in 82–89% yield .
Advantages:
- Avoids acyl chloride formation, reducing side reactions.
- Suitable for electron-deficient amines.
Catalytic Methods Using Boron Reagents
Palladium-catalyzed cross-coupling strategies enable modular synthesis. For example, Suzuki-Miyaura coupling links prefunctionalized pyridine and thiophene intermediates.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of pyridine-3-carboxylic acid (1.0 eq), 2-aminothiophene (1.1 eq), and propylphosphonic anhydride (T3P, 1.5 eq) in acetonitrile is irradiated at 120°C for 20 minutes. The crude product is purified by recrystallization (ethanol/water), yielding 85–91% pure compound.
Optimization Insights:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Acyl Chloride | 68–78 | 90–95 | 12–24 h | High |
| HATU-Mediated | 82–89 | 95–98 | 6–8 h | Moderate |
| Catalytic Boron | 70–76 | 85–90 | 24 h | Low |
| Microwave | 85–91 | 97–99 | 20 min | High |
Key Observations:
Challenges and Mitigation Strategies
Recent Advances
Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes the amidation in non-aqueous media (tert-butanol, 45°C), achieving 88% yield with negligible waste.
Flow Chemistry
Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction times to <5 minutes with >90% conversion .
Chemical Reactions Analysis
Types of Reactions
N-thiophen-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
N-thiophen-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-thiophen-2-ylpyridine-3-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Halogenation : Chlorophenyl or dichlorophenyl substituents (e.g., in P1 and ) increase lipophilicity, aiding membrane penetration.
Pharmacological Activities
Activity Trends :
- Amino Groups: Enhance broad-spectrum antimicrobial activity due to polar interactions with microbial targets .
- Sulfonyl/Halogen Substituents : Improve selectivity in anticancer applications by modulating solubility and target affinity .
Structural and Crystallographic Data
While direct data for this compound is unavailable, bond angles and torsion angles from analogous compounds (e.g., ) suggest planar geometries for aromatic systems, with C–C–C bond angles averaging 120° in pyridine/thiophene rings . Crystal structures of related compounds (e.g., ) often exhibit intermolecular hydrogen bonds involving amide groups, stabilizing the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
